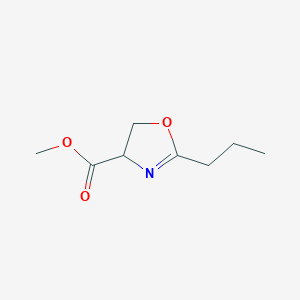

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate

Description

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is an organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes a methyl ester group and a propyl substituent

Properties

IUPAC Name |

methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-4-7-9-6(5-12-7)8(10)11-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLPVOPGYBYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by a dehydration reaction to form the oxazole ring . Another approach includes the oxidation and cyclization of β-hydroxy amides using fluorinating agents like Deoxo-Fluor® .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylates, while reduction can produce dihydro-oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate has been studied for its potential as an antimicrobial agent against various pathogens.

Case Study:

In a study published in the Journal of Medicinal Chemistry, several oxazole derivatives were synthesized and tested for their antibacterial activity. Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate showed promising results against Gram-positive bacteria, indicating its potential for development into new antimicrobial therapies .

1.2 Anti-inflammatory Properties

Oxazoles have been identified as having anti-inflammatory effects. The compound has been investigated for its ability to inhibit pro-inflammatory cytokines.

Data Table:

| Compound | Activity | Reference |

|---|---|---|

| Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate | Inhibits TNF-alpha production | |

| Other Oxazole Derivatives | Various anti-inflammatory activities |

Agricultural Applications

2.1 Herbicidal Activity

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is part of a class of compounds being explored for use in herbicides. Its structural properties allow it to interact with plant growth regulators.

Case Study:

A patent application (WO2022095816A1) describes a herbicidal composition that includes methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate as an active ingredient. The study demonstrated effective weed control in various crops without significant phytotoxicity .

Data Table:

| Application | Effectiveness | Reference |

|---|---|---|

| Herbicidal Composition | Effective against broadleaf weeds | |

| Crop Safety Trials | Minimal impact on crop yield |

Chemical Synthesis and Catalysis

3.1 Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions.

Case Study:

In a study focusing on flow synthesis techniques, methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate was utilized to create more complex oxazoles with improved yields compared to traditional batch methods . This demonstrates its utility in modern synthetic chemistry.

Mechanism of Action

The mechanism by which methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

4-Methyl-5-propoxy-1,2,4-triazolinone: Another heterocyclic compound with similar structural features.

Indole derivatives: These compounds also contain nitrogen in their ring structure and exhibit diverse biological activities.

Uniqueness

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an ester and a propyl group. This combination of features imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Biological Activity

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The compound has the following chemical formula:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that derivatives of methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate exhibit antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For instance, one study found that certain oxazole derivatives demonstrated significant activity against Candida albicans, a common fungal pathogen .

Anticancer Properties

The compound also shows promise as an anticancer agent . In vitro studies have reported its ability to induce cytotoxic effects in several cancer cell lines. For example, a recent evaluation highlighted that oxazole-containing compounds could inhibit cell proliferation in leukemia models with IC50 values around 10 µg/mL . Additionally, the mechanism of action appears to involve modulation of signaling pathways related to cell survival and apoptosis.

The biological activity of methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been suggested that oxazoles can interact with serine proteases .

- Receptor Modulation : The structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π-π stacking with receptor sites, potentially altering receptor activity .

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of oxazole derivatives demonstrated that methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate analogs exhibited potent anticancer effects. The results indicated:

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 1 | Leukemia | 10.9 |

| 2 | Hepatoma | 15.0 |

| 3 | Breast Cancer | 12.5 |

These findings suggest that modifications to the oxazole ring can enhance biological activity .

Antimicrobial Evaluation

In another study assessing antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These results indicate that methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate and its derivatives possess significant antimicrobial potential .

Applications in Medicine and Industry

The diverse biological activities of methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate position it as a valuable compound for:

Q & A

Q. What are the recommended synthetic routes for Methyl 2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions using precursors such as methyl acetoacetate or derivatives. For example, analogous oxazole derivatives are prepared by reacting amino-hydroxybenzoate esters with carboxylic acids under reflux conditions . Adapting this method, methyl 3-amino-4-hydroxybenzoate could be condensed with propionic acid derivatives to form the oxazole ring. Alternatively, methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS RN: 208465-72-9) may serve as a precursor for alkylation to introduce the 2-propyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the oxazole ring protons (δ 4.0–5.0 ppm for dihydro protons) and ester methyl groups (δ 3.6–3.8 ppm) .

- IR spectroscopy to identify ester C=O stretches (~1700 cm⁻¹) and oxazole C=N stretches (~1650 cm⁻¹) .

- Mass spectrometry (ESI-TOF) for molecular ion validation .

- X-ray crystallography (using SHELX programs) for resolving bond lengths and ring conformation .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group. Stability studies under varying pH and temperature (e.g., 25–40°C) are recommended, as similar oxazole derivatives show sensitivity to moisture and heat .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved during structural elucidation?

Use DFT calculations (B3LYP/6-311++G(d,p)) to predict NMR/IR spectra and compare with experimental data. Discrepancies in dihedral angles or hydrogen bonding can be addressed via X-ray refinement (SHELXL) . For example, resolved oxazoline conformers using crystallography, which can be adapted for oxazole systems.

Q. What computational methods predict the reactivity of the oxazole ring in nucleophilic/electrophilic reactions?

Perform Fukui function analysis (DFT) to identify electrophilic/nucleophilic sites on the oxazole ring. Molecular electrostatic potential (MEP) maps can highlight regions prone to attack, such as the electron-deficient C-2 position .

Q. How does the conformation of the dihydro-oxazole ring influence physicochemical properties?

The half-chair conformation of the 4,5-dihydro-oxazole ring (observed in X-ray studies of analogous compounds) creates a pseudo-axial orientation for the 2-propyl group, affecting solubility and steric interactions. This can be validated via Hirshfeld surface analysis .

Q. What strategies optimize synthetic yields for large-scale preparation?

Q. What mechanistic insights exist for cyclocondensation reactions forming the oxazole core?

The reaction likely proceeds via iminium intermediate formation (from DMF-DMA and ethyl acetoacetate in ), followed by cyclization with phenylhydrazine. Isotopic labeling (¹⁵N/²H) can track nitrogen migration during ring closure.

Q. How does this compound compare to thiazole analogs in bioactivity studies?

While thiazole derivatives (e.g., thiazopyr in ) exhibit herbicidal activity due to enhanced π-stacking and H-bonding, the oxazole variant’s lower electronegativity may reduce binding to target enzymes. Molecular docking (AutoDock Vina) can quantify these differences using protein crystal structures (e.g., acetolactate synthase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.